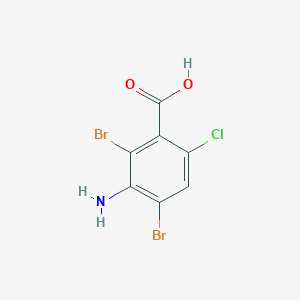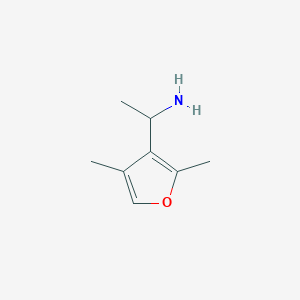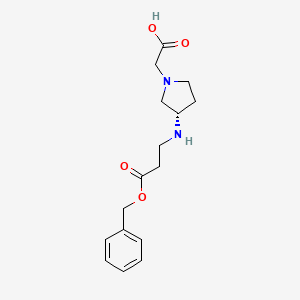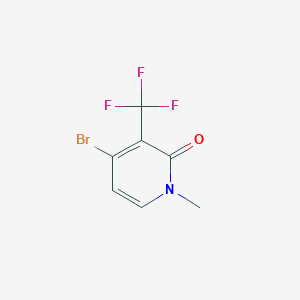
4-Bromo-1-methyl-3-(trifluoromethyl)pyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-1-methyl-3-(trifluoromethyl)pyridin-2-one is an organic compound that belongs to the pyridine family. This compound is characterized by the presence of a bromine atom, a methyl group, and a trifluoromethyl group attached to a pyridin-2-one ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-methyl-3-(trifluoromethyl)pyridin-2-one typically involves the bromination of 1-methyl-3-(trifluoromethyl)pyridin-2-one. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a temperature range of 0-25°C to ensure selective bromination at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in achieving high purity and consistent quality of the final product.
化学反応の分析
Types of Reactions
4-Bromo-1-methyl-3-(trifluoromethyl)pyridin-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The pyridin-2-one ring can be reduced to a pyridine ring using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridin-2-one derivatives.
Oxidation: Formation of 4-bromo-1-carboxy-3-(trifluoromethyl)pyridin-2-one.
Reduction: Formation of 4-bromo-1-methyl-3-(trifluoromethyl)pyridine.
科学的研究の応用
4-Bromo-1-methyl-3-(trifluoromethyl)pyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a pharmacophore in drug discovery and development.
Medicine: Studied for its biological activity and potential therapeutic applications.
Industry: Utilized in the development of agrochemicals and materials science.
作用機序
The mechanism of action of 4-Bromo-1-methyl-3-(trifluoromethyl)pyridin-2-one is largely dependent on its chemical structure. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions. These properties can influence the compound’s binding affinity to molecular targets such as enzymes or receptors, thereby modulating their activity.
類似化合物との比較
Similar Compounds
- 4-Bromo-3-(trifluoromethyl)pyridine
- 1-Methyl-3-(trifluoromethyl)pyridin-2-one
- 4-Bromo-1-methylpyridin-2-one
Uniqueness
4-Bromo-1-methyl-3-(trifluoromethyl)pyridin-2-one is unique due to the combination of its substituents, which confer distinct electronic and steric properties. The presence of both a bromine atom and a trifluoromethyl group can significantly alter the compound’s reactivity and interaction with biological targets compared to its analogs.
特性
分子式 |
C7H5BrF3NO |
|---|---|
分子量 |
256.02 g/mol |
IUPAC名 |
4-bromo-1-methyl-3-(trifluoromethyl)pyridin-2-one |
InChI |
InChI=1S/C7H5BrF3NO/c1-12-3-2-4(8)5(6(12)13)7(9,10)11/h2-3H,1H3 |
InChIキー |
POSHITNEPAZDBP-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC(=C(C1=O)C(F)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




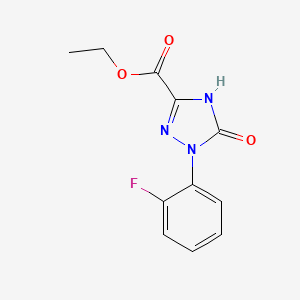

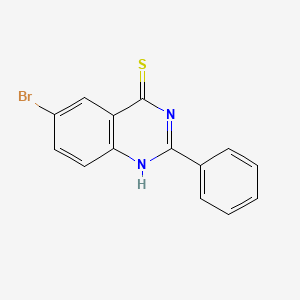
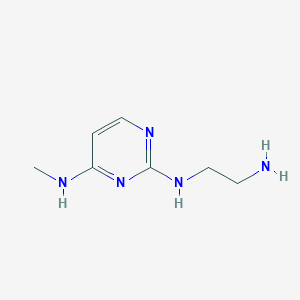
![3-Fluoro-7-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B15227611.png)
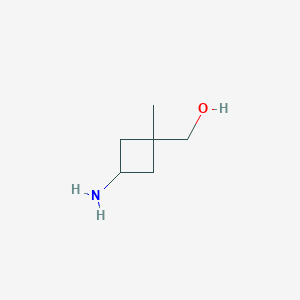
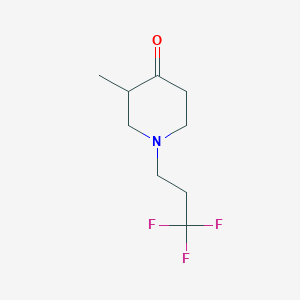
![Methyl 4-(2-oxo-1,3,8-triazaspiro[4.5]decan-3-yl)benzoate](/img/structure/B15227635.png)
![N-[(E)-(4-methoxyphenyl)methylideneamino]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B15227643.png)
